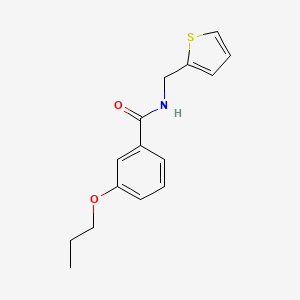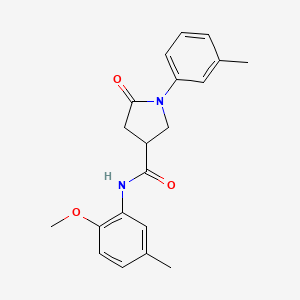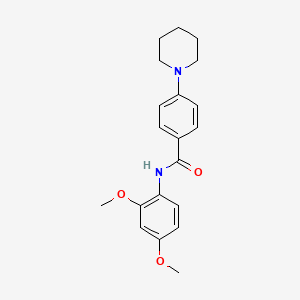
3-propoxy-N-(2-thienylmethyl)benzamide
Overview
Description
3-propoxy-N-(2-thienylmethyl)benzamide, also known as PTB, is a chemical compound that has been widely studied for its potential applications in scientific research. PTB belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Pharmacological Potential in Enzyme Inhibition
A study by Gütschow et al. (1999) focused on synthesizing a series of 2-(diethylamino)thieno[1,3]oxazin-4-ones, which share a structural resemblance with 3-propoxy-N-(2-thienylmethyl)benzamide, to evaluate their inhibitory activity towards human leukocyte elastase (HLE). These compounds, obtained through the Gewald thiophene synthesis, showed significant enzymatic inhibition, suggesting their potential in developing treatments for conditions related to HLE activity. The most potent compound displayed a Ki value of 5.8 nM, indicating high efficacy in enzyme inhibition. This research underscores the potential of thiophene-containing benzamides in pharmacological applications targeting specific enzymes (Gütschow et al., 1999).
Antiarrhythmic Activity
The synthesis and evaluation of N-(piperidylalkyl)trifluoroethoxybenzamides, as detailed by Banitt et al. (1977), reveal the potential of benzamide derivatives, including those similar to 3-propoxy-N-(2-thienylmethyl)benzamide, in oral antiarrhythmic activity. The study identified flecainide acetate, a compound within this class, for clinical trials as an antiarrhythmic, highlighting the benzamide framework's utility in cardiovascular therapeutic applications (Banitt et al., 1977).
Catalysis in Organic Synthesis
Research by Wang and Widenhoefer (2004) on platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides demonstrates the role of benzamide derivatives in catalyzing chemical reactions. The study, which utilized benzamide to achieve high-yield N-ethylbenzamide, showcases the potential of such compounds in synthetic organic chemistry, offering efficient pathways to various amides (Wang and Widenhoefer, 2004).
properties
IUPAC Name |
3-propoxy-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-2-8-18-13-6-3-5-12(10-13)15(17)16-11-14-7-4-9-19-14/h3-7,9-10H,2,8,11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQFOFZZCRXZMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-propoxy-N-(thiophen-2-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4583376.png)
![2-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione](/img/structure/B4583399.png)

![N-(4-tert-butylphenyl)-N'-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4583408.png)
![1-{[4-(allyloxy)-3-chloro-5-ethoxyphenyl]carbonothioyl}pyrrolidine](/img/structure/B4583411.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4583437.png)

![isopropyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4583451.png)
![5-cyclopropyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4583460.png)
![5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4583463.png)
![N-(4-{N-[(4-hydroxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B4583465.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-furamide](/img/structure/B4583479.png)
![2-(4-bromo-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4583486.png)